molecular formula C12H15NO4 B14718390 2H-Pyran, tetrahydro-2-[(3-nitrophenyl)methoxy]- CAS No. 18483-95-9

2H-Pyran, tetrahydro-2-[(3-nitrophenyl)methoxy]-

Cat. No.: B14718390
CAS No.: 18483-95-9
M. Wt: 237.25 g/mol
InChI Key: JBACDAPPZVJHNY-UHFFFAOYSA-N
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Description

2H-Pyran, tetrahydro-2-[(3-nitrophenyl)methoxy]- is a heterocyclic organic compound It consists of a tetrahydropyran ring substituted with a 3-nitrophenylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyran, tetrahydro-2-[(3-nitrophenyl)methoxy]- typically involves the reaction of tetrahydropyran with 3-nitrobenzyl alcohol under acidic conditions. The reaction proceeds via the formation of an oxonium ion intermediate, which then reacts with the alcohol to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Reduction: The compound can be reduced using hydrogenation or other reducing agents.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed:

    Reduction: The major product is the corresponding amino derivative.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

2H-Pyran, tetrahydro-2-[(3-nitrophenyl)methoxy]- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2H-Pyran, tetrahydro-2-[(3-nitrophenyl)methoxy]- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

    Tetrahydropyran: A simpler analog without the nitrophenylmethoxy group.

    3-Nitrobenzyl Alcohol: The precursor used in the synthesis of the compound.

    2-Methoxytetrahydropyran: A related compound with a methoxy group instead of the nitrophenylmethoxy group.

Uniqueness: 2H-Pyran, tetrahydro-2-[(3-nitrophenyl)methoxy]- is unique due to the presence of both the tetrahydropyran ring and the nitrophenylmethoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

18483-95-9

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

2-[(3-nitrophenyl)methoxy]oxane

InChI

InChI=1S/C12H15NO4/c14-13(15)11-5-3-4-10(8-11)9-17-12-6-1-2-7-16-12/h3-5,8,12H,1-2,6-7,9H2

InChI Key

JBACDAPPZVJHNY-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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